Amino-PEG12-alcohol

Descripción general

Descripción

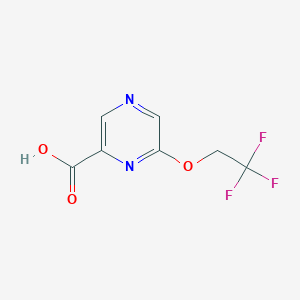

Amino-PEG12-alcohol is a PEG-based PROTAC linker . It contains an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of this compound is C24H51NO12 . The molecular weight is 545.66 . The SMILES representation is NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis

This compound acts as a linker, facilitating the attachment of biomolecules to various surfaces. It’s used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

The molecular weight of this compound is 545.66 . The molecular formula is C24H51NO12 . The density is 1.1±0.1 g/cm3 . The boiling point is 596.5±45.0 °C at 760 mmHg . The flash point is 314.6±28.7 °C .Aplicaciones Científicas De Investigación

Accurate Mass Determination

Amino alcohols, including compounds like Amino-PEG12-alcohol, have been studied using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This method, utilizing Polyethylene glycol (PEG) as an internal reference, is crucial for determining the accurate mass of these compounds' protonated molecule ions, essential for various analytical and synthetic applications in chemistry and biochemistry (Geng, Guo, Zhao, & Ma, 2010).

Bioconjugation and “Click” Chemistry

Heterobifunctional PEG derivatives, such as amino-PEG-alcohol, play a pivotal role in bioconjugation. They can be utilized in versatile bioconjugation chemistry where both activated ester chemistry and “click” chemistry can be performed. This area of orthogonal bioconjugation is significant for creating targeted therapies and diagnostic tools in biomedical research (Cardoen, Burke, Sill, & Mirosevich, 2012).

Polymer-Drug Conjugation

In the field of drug delivery, amino-PEG-alcohol can be conjugated with drugs to form polymer-drug conjugates. This process is critical for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. Such conjugation also allows for controlled drug release and targeted drug delivery, which can significantly improve the efficacy of therapeutic agents (Greenwald, Choe, McGuire, & Conover, 2003).

Synthesis and Stability of Nanoparticles

This compound is also integral in synthesizing amino functionalized PEGylated silica nanoparticles. These nanoparticles have applications in drug delivery, imaging, and diagnostics due to their stability and functionalization potential. The structure and stability of these nanoparticles are crucial for their efficacy in biomedical applications (Branda, Silvestri, Luciani, Costantini, & Tescione, 2010).

Protein-PEGylation for Therapeutics

In therapeutic protein modification, this compound is used for PEGylation - the process of attaching polyethylene glycol to proteins. This modification enhances the protein's solubility, stability, and serum half-life while reducing immunogenicity. It's a significant advancement in developing protein-based therapeutics, particularly for treating various diseases (Zhang, Yang, Yuan, Pu, & Liao, 2012).

Mecanismo De Acción

Target of Action

Amino-PEG12-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC.

Mode of Action

This compound, as a PEG-based PROTAC linker , plays a crucial role in the function of PROTACs . PROTACs contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a ternary complex with the E3 ligase and the target protein, PROTACs exploit this system to selectively degrade target proteins .

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By linking the E3 ligase ligand and the target protein ligand, this compound enables the selective degradation of specific proteins. This can have various molecular and cellular effects depending on the function of the degraded protein.

Action Environment

The action of this compound, like all PROTAC linkers, takes place intracellularly, within the complex environment of the cell . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Specific safety information for Amino-PEG12-alcohol needs to be assessed based on actual usage and potential risks . It’s important to follow correct experimental procedures and safety guidelines, and avoid inhalation, ingestion, or contact with skin and eyes . The safety data sheet provides more detailed safety information .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIQEMLLJLGGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)